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Compound of Interest

Compound Name:
3-Methyl-1H-indole-4-carboxylic

acid

Cat. No.: B1387030 Get Quote

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in

natural products and its ability to interact with a wide array of biological targets. This bicyclic

aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as the core

structure for neurotransmitters like serotonin, the essential amino acid tryptophan, and

numerous approved therapeutics.

The indole scaffold's unique electronic properties allow it to participate in hydrogen bonding, π-

stacking, and hydrophobic interactions, making it an ideal pharmacophore. Consequently,

indole derivatives have been successfully developed as inhibitors of critical enzymes such as

HIV-1 integrase and as modulators of protein-protein interactions, for instance, in the inhibition

of the anti-apoptotic protein Mcl-1.[1][2] The strategic functionalization of the indole core is

paramount in tuning its pharmacological profile. 3-Methyl-1H-indole-4-carboxylic acid
represents a valuable starting point for such endeavors, offering distinct points for

diversification.[3][4]

Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The known properties of 3-
Methyl-1H-indole-4-carboxylic acid are summarized below.

Physical and Chemical Properties
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Property Value Source(s)

CAS Number 1159511-18-8 [3][4]

Molecular Formula C₁₀H₉NO₂ [3][4]

Molecular Weight 175.19 g/mol [3][4]

Appearance Beige solid [3]

Purity Typically ≥95% (by HPLC) [3][4]

Melting Point

Data not available in cited

literature. Related compounds

such as 3-methyl-1H-indole

have melting points in the

range of 95-98°C.

Solubility

Expected to be soluble in polar

organic solvents such as

methanol, ethanol, DMSO, and

DMF; sparingly soluble in

water.

Storage
Store at 0-8°C, sealed in a dry

environment.
[3][4]

Predicted Spectroscopic Data
While a published, peer-reviewed spectrum for this specific molecule is not readily available, its

¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift

principles for substituted indoles.[5][6]

¹H NMR (Predicted):

N-H Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic nature

of the pyrrole nitrogen proton.

Aromatic Protons: Three protons on the benzene portion of the ring would appear in the

aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns (doublets, triplets)
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consistent with their ortho, meta, and para relationships. The proton at C7, adjacent to the

nitrogen, is often the most deshielded.

C2-H Proton: A singlet or a narrow quartet (due to long-range coupling with the C3-methyl

group) in the region of 7.0-7.5 ppm.

C3-Methyl Protons: A singlet around 2.3-2.5 ppm.

Carboxylic Acid Proton: A very broad singlet, highly dependent on solvent and

concentration, typically observed far downfield (>12 ppm).

¹³C NMR (Predicted):

Carbonyl Carbon: The carboxylic acid carbon would be the most downfield signal,

expected around 170-175 ppm.

Aromatic & Heterocyclic Carbons: Multiple signals between 100-140 ppm. The quaternary

carbons (C3, C3a, C4, C7a) can be distinguished from protonated carbons using a DEPT

experiment. The C3 carbon bearing the methyl group would likely appear around 110-115

ppm.

Synthetic Strategies
While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one

of the most robust and versatile for producing substituted indoles.[7][8] A plausible and efficient

route to synthesize 3-Methyl-1H-indole-4-carboxylic acid is proposed below.

Proposed Route: Fischer Indole Synthesis
This strategy involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine

with a ketone, followed by cyclization with the elimination of ammonia.
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Step 1: Hydrazine Formation

Step 2: Condensation & Cyclization

2-Amino-3-methyl-
benzoic acid Corresponding Hydrazine

  1. NaNO₂, HCl (Diazotization)
  2. SnCl₂ (Reduction)  

Hydrazone Intermediate

Condensation

Pyruvic Acid 3-Methyl-1H-indole-
4-carboxylic acid

  Heat, Acid Catalyst
  (e.g., H₂SO₄, PPA)  

Click to download full resolution via product page

Caption: Proposed Fischer Indole Synthesis Workflow.

Representative Experimental Protocol
Objective: To synthesize 3-Methyl-1H-indole-4-carboxylic acid.

Materials:

2-Hydrazinyl-3-methylbenzoic acid

Pyruvic acid

Ethanol (absolute)

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Sodium bicarbonate (saturated solution)

Ethyl acetate

Brine
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Anhydrous sodium sulfate

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Methodology:

Hydrazone Formation:

In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid (1.0 eq) in absolute

ethanol.

Add pyruvic acid (1.1 eq) dropwise to the solution while stirring at room temperature.

Continue stirring for 1-2 hours until precipitation of the hydrazone intermediate is

complete. The intermediate may be isolated by filtration or used directly in the next step.

Fischer Cyclization:

To the reaction mixture (or the isolated hydrazone), slowly add the acid catalyst (e.g., a

catalytic amount of H₂SO₄ or using PPA as the solvent/catalyst).

Causality: The acid protonates the hydrazone, facilitating a[9][9]-sigmatropic

rearrangement (the key step of the Fischer synthesis), followed by aromatization to form

the stable indole ring.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Work-up and Purification:

After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice

water.

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until

effervescence ceases (pH ~7-8).

Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the

crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to obtain pure 3-Methyl-1H-indole-4-carboxylic
acid.

Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification: the carboxylic acid group

and the indole ring itself. This dual reactivity makes it a highly versatile intermediate.

Caption: Key reactive sites for derivatization.

Reactions at the Carboxylic Acid
The carboxylic acid moiety is readily converted into esters, amides, or acid chlorides, providing

access to a vast chemical space. Amide bond formation is particularly crucial in drug

development.

Representative Protocol: Amide Coupling

Dissolve 3-Methyl-1H-indole-4-carboxylic acid (1.0 eq), a primary or secondary amine (1.1

eq), and a coupling agent like HOBt (1.2 eq) in an anhydrous solvent like DMF.

Cool the mixture to 0°C in an ice bath.

Add a carbodiimide coupling agent such as EDC (1.2 eq) portion-wise.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea

intermediate. HOBt traps this intermediate to form an active ester, which is less prone to

side reactions and reacts cleanly with the amine to form the desired amide bond.

Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work up by diluting with water and extracting with an organic solvent. Purify via column

chromatography.

Reactions on the Indole Ring
The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution.

[10] While the C3 position is typically the most reactive, the presence of the methyl group at C3

directs substitution to other positions, primarily the N1-H or C2.[2][8] N-alkylation or N-acylation

can be achieved by deprotonating the indole nitrogen with a strong base (e.g., NaH) followed

by treatment with an electrophile.

Applications in Research and Drug Development
The utility of 3-Methyl-1H-indole-4-carboxylic acid stems from its identity as a functionalized

indole, a scaffold with immense biological significance.

Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex

molecules.[3] The indole-carboxylic acid motif is a known pharmacophore for inhibiting

enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO),

which are important targets in cancer immunotherapy.[11]

Biochemical Research: Derivatives can be used as probes for studying enzyme inhibition

and receptor binding, providing insights into metabolic pathways.[3]

Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic

electronic materials to enhance their thermal stability and confer specific electronic

properties.[3][4]

Agrochemicals: The indole scaffold is present in many natural and synthetic plant growth

regulators, and this compound can serve as a starting point for novel herbicides or

fungicides.[3]

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While a specific, comprehensive

MSDS is not widely available, data from structurally related compounds and supplier

information suggest the following precautions.
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Hazard Information (GHS) Precautionary Statements

Signal Word: Warning
P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

Pictograms: GHS07 (Exclamation Mark)

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Hazard Statements (Anticipated): May cause

skin irritation, serious eye irritation, and

respiratory irritation. May be harmful if

swallowed.

P280: Wear protective gloves/eye

protection/face protection.

Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Avoid contact with skin, eyes, and clothing.

Minimize dust generation and accumulation.

Wash hands thoroughly after handling.

Storage:

Keep the container tightly closed.

Store in a cool, dry, and well-ventilated place at the recommended temperature of 0-8°C.[3]

[4]

Conclusion
3-Methyl-1H-indole-4-carboxylic acid is a high-value chemical intermediate with significant

potential for innovation. Its defined structure, coupled with versatile reactivity at both the

carboxylic acid and the indole ring, makes it an attractive starting material for creating diverse

molecular libraries. For researchers in drug discovery, its role as a functionalized "privileged
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scaffold" offers a direct route to novel therapeutics targeting a range of diseases. This guide

provides the foundational knowledge—from synthesis to application—to effectively and safely

leverage this compound in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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